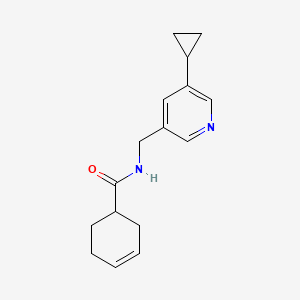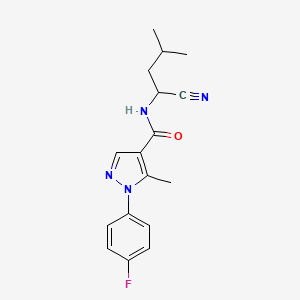
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical in scientific studies.
作用机制
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found in the central nervous system and are involved in the regulation of various physiological processes such as pain perception, appetite, and mood. N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several advantages as a research chemical. It is highly potent and selective for the cannabinoid receptors, allowing for precise manipulation of the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several limitations as a research chemical. It is highly lipophilic, making it difficult to dissolve in aqueous solutions. Additionally, its effects on the endocannabinoid system may be different from those of natural cannabinoids, limiting its relevance to some research questions.
未来方向
There are several future directions for research on N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide in the treatment of various medical conditions. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Additionally, there is a need for further research on the long-term effects of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide on the endocannabinoid system and overall health.
合成方法
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluoro-1-naphthylamine with 3-methylbut-2-enal to form an intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to produce N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
科学研究应用
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been widely used as a research chemical in scientific studies to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various medical conditions such as multiple sclerosis, epilepsy, and cancer.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)8-14(9-19)21-17(23)16-10-20-22(12(16)3)15-6-4-13(18)5-7-15/h4-7,10-11,14H,8H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUUVAIEOJJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CC(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
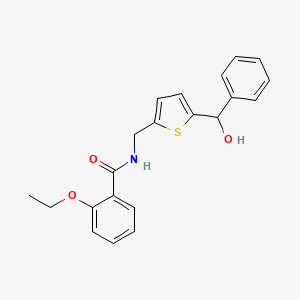
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)

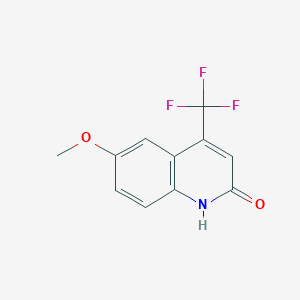
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)
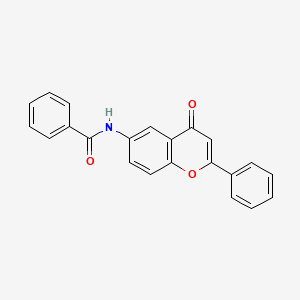
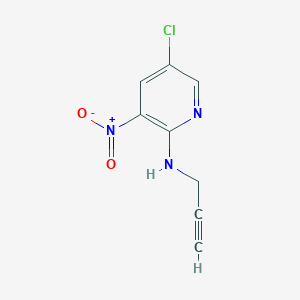
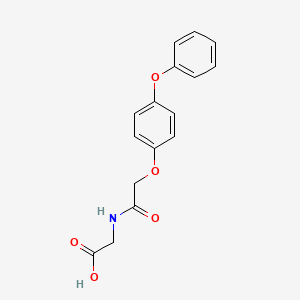
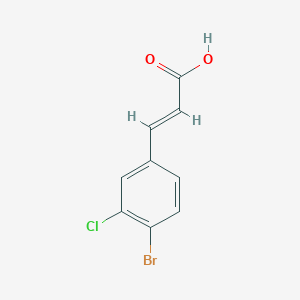
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
